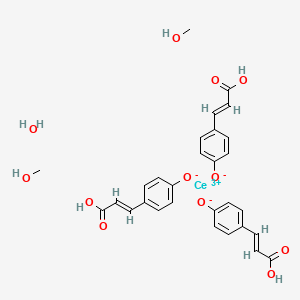
Ce(coumarate)3.2CH3OH.H2O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ce(coumarate)32CH3OHH2O is a coordination compound consisting of cerium ions coordinated with coumarate ligands, methanol, and water molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ce(coumarate)3.2CH3OH.H2O typically involves the reaction of cerium salts with coumaric acid in the presence of methanol and water. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound. The general procedure includes dissolving cerium nitrate or cerium chloride in methanol, followed by the addition of coumaric acid. The mixture is then stirred and heated to promote the formation of the complex. The resulting product is filtered, washed, and dried to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, concentration, and reaction time to maximize yield and purity. Additionally, advanced purification techniques like recrystallization and chromatography may be employed to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ce(coumarate)3.2CH3OH.H2O can undergo various chemical reactions, including:
Oxidation: The cerium ion in the compound can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: The coumarate ligands can be substituted with other ligands in the presence of suitable reagents.
Coordination Reactions: The compound can form new coordination complexes with other metal ions or ligands
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield cerium oxide, while substitution reactions can produce new coordination complexes with different ligands .
Applications De Recherche Scientifique
Ce(coumarate)3.2CH3OH.H2O has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Biology: Investigated for its potential as an antioxidant and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as luminescent materials and sensors .
Mécanisme D'action
The mechanism of action of Ce(coumarate)3.2CH3OH.H2O involves its ability to interact with various molecular targets and pathways. The cerium ion can participate in redox reactions, influencing oxidative stress and cellular signaling pathways. The coumarate ligands can interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological and catalytic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ce(coumarate)3.2H2O: Similar to Ce(coumarate)3.2CH3OH.H2O but lacks methanol molecules.
Ce(OH)3: A cerium hydroxide compound with different coordination and properties.
CeO2: Cerium oxide, widely used in catalysis and materials science
Uniqueness
This compound is unique due to its specific coordination environment, which includes both methanol and water molecules. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in catalysis, materials science, and medicinal chemistry .
Propriétés
Formule moléculaire |
C29H31CeO12 |
|---|---|
Poids moléculaire |
711.7 g/mol |
Nom IUPAC |
4-[(E)-2-carboxyethenyl]phenolate;cerium(3+);methanol;hydrate |
InChI |
InChI=1S/3C9H8O3.2CH4O.Ce.H2O/c3*10-8-4-1-7(2-5-8)3-6-9(11)12;2*1-2;;/h3*1-6,10H,(H,11,12);2*2H,1H3;;1H2/q;;;;;+3;/p-3/b3*6-3+;;;; |
Clé InChI |
AWFLALGWGREPNX-RYSWBMPUSA-K |
SMILES isomérique |
CO.CO.C1=CC(=CC=C1/C=C/C(=O)O)[O-].C1=CC(=CC=C1/C=C/C(=O)O)[O-].C1=CC(=CC=C1/C=C/C(=O)O)[O-].O.[Ce+3] |
SMILES canonique |
CO.CO.C1=CC(=CC=C1C=CC(=O)O)[O-].C1=CC(=CC=C1C=CC(=O)O)[O-].C1=CC(=CC=C1C=CC(=O)O)[O-].O.[Ce+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


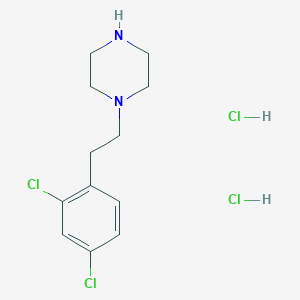

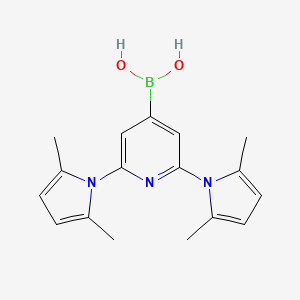

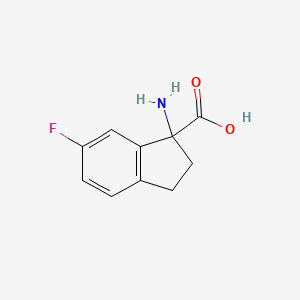
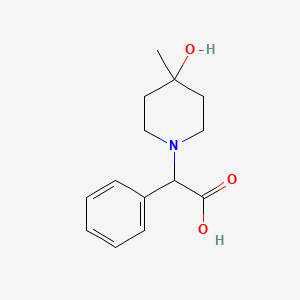
![5-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13031474.png)
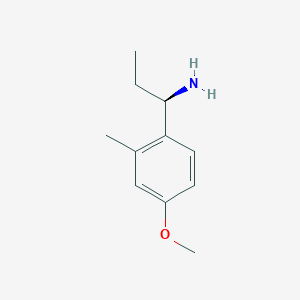
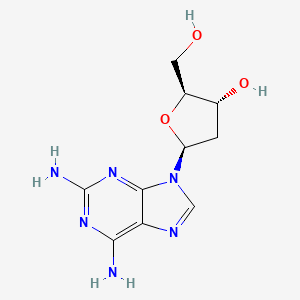
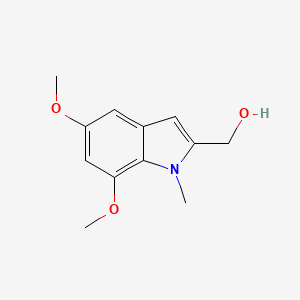
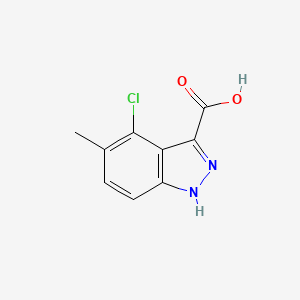
![(1S,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13031501.png)
![(3aR,4S,9bS)-8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13031508.png)

